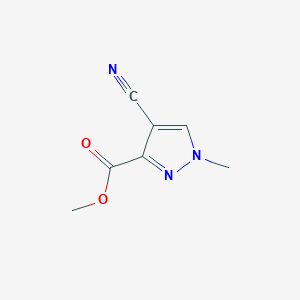
Methyl 4-cyano-1-methylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanopyrazole: Shares the cyano group but lacks the ester functionality.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
4-Methylpyrazole: Similar structure but with different substituents.
Uniqueness
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a cyano group and an ester functionality, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
105020-37-9 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
methyl 4-cyano-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-10-4-5(3-8)6(9-10)7(11)12-2/h4H,1-2H3 |
Clé InChI |
OXFKPHOIJXPHDO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)OC)C#N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)OC)C#N |
Synonymes |
1H-Pyrazole-3-carboxylicacid,4-cyano-1-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















